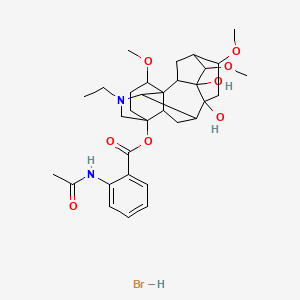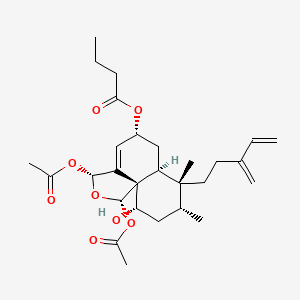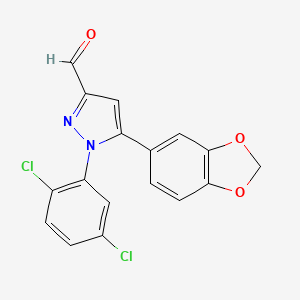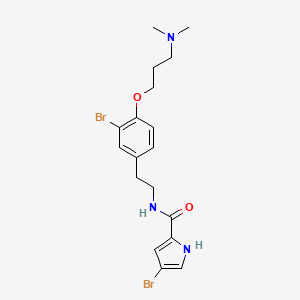
Allapinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lappaconite Hydrobromide is typically extracted from the roots of Aconitum sinomontanum Nakai . The extraction process involves several steps, including the use of solvents and purification techniques to isolate the alkaloid. One common method involves the hydrolysis of Lappaconitine in acidic solutions, such as sulfuric acid or hydrochloric acid, to produce N-Deacetyllappaconitine . The choice of acid and reaction conditions, including solvent, temperature, and concentration, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of Lappaconite Hydrobromide involves large-scale extraction and purification processes. The roots of Aconitum sinomontanum Nakai are harvested and processed to extract the alkaloid. The crude extract is then subjected to further purification steps, including crystallization and chromatography, to obtain high-purity Lappaconite Hydrobromide .
Analyse Chemischer Reaktionen
Types of Reactions
Lappaconite Hydrobromide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Oxidation and Reduction: These reactions can modify the functional groups on the alkaloid, leading to the formation of new compounds with potentially different biological activities.
Common Reagents and Conditions
Acids: Sulfuric acid, hydrochloric acid, and hydrobromic acid are commonly used for hydrolysis reactions.
Oxidizing Agents: Various oxidizing agents can be used to modify the alkaloid structure.
Major Products
The major products formed from these reactions include N-Deacetyllappaconitine and other derivatives that retain the core structure of the alkaloid but with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Lappaconite Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of diterpene alkaloids.
Medicine: Lappaconite Hydrobromide is being researched for its potential use in treating pain and inflammation.
Wirkmechanismus
Lappaconite Hydrobromide exerts its effects primarily through the inhibition of sodium channels in nerve cells . By blocking these channels, the compound reduces the transmission of pain signals, leading to its analgesic effects . Additionally, it has been shown to modulate other ion channels and receptors, contributing to its anti-inflammatory and antiarrhythmic properties .
Vergleich Mit ähnlichen Verbindungen
Lappaconite Hydrobromide is often compared to other diterpene alkaloids, such as Aconitine and Mesaconitine .
Aconitine: Similar to Lappaconite Hydrobromide, Aconitine is also derived from Aconitum species and has potent analgesic properties.
Mesaconitine: This compound shares a similar structure with Lappaconite Hydrobromide but differs in its pharmacological profile.
Lappaconite Hydrobromide stands out due to its balanced profile of efficacy and safety, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C32H45BrN2O8 |
|---|---|
Molekulargewicht |
665.6 g/mol |
IUPAC-Name |
(11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate;hydrobromide |
InChI |
InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H |
InChI-Schlüssel |
CFFYROOPXPKMEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br |
Piktogramme |
Acute Toxic |
Synonyme |
allapinin allapinine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylate](/img/structure/B1258168.png)

![(2R,6Z)-2-benzyl-1-(cyclopropanecarbonyl)-4-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-5,8-dihydro-2H-1,4-diazocin-3-one](/img/structure/B1258171.png)

![N'-[(2-methoxyphenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1258174.png)









